molecular formula C18H16N2O3S B2832124 N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1798459-27-4

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2832124
CAS RN: 1798459-27-4
M. Wt: 340.4
InChI Key: JFBYLVLXCZSHFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including “this compound”, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Building Blocks : One study describes an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their utility as versatile building blocks in drug discovery. This synthesis could potentially be applied to derivatives like N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide, exploring its application as a ligand for various biological targets (Durcik et al., 2020).

Antimicrobial and Antifungal Applications

  • Potential Antifungal Agents : Another study synthesizes new benzamide derivatives, including those similar to the structure , assessing their potential as antifungal agents. This suggests a research application of this compound in developing novel antifungal therapies (Narayana et al., 2004).

Biological Activity and Therapeutic Potential

  • Adenosine Receptor Ligands : A study focusing on chromone–thiazole hybrids designed as potential ligands for human adenosine receptors implicates derivatives like this compound in research aimed at developing treatments for conditions modulated by adenosine receptors (Cagide et al., 2015).

Corrosion Inhibition

  • Industrial Applications : Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments indicates potential industrial applications for compounds like this compound, highlighting its versatility beyond biomedical research (Hu et al., 2016).

Alzheimer's Disease Research

  • Neuroprotective Activity : A study reports the development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is implicated in Alzheimer's disease. This suggests a therapeutic research application of similar compounds in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Mechanism of Action

While the specific mechanism of action for “N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is not explicitly mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities . These activities are often related to their ability to interact with various biological targets.

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17(12-5-6-14-16(9-12)24-11-20-14)19-10-18(22)7-8-23-15-4-2-1-3-13(15)18/h1-6,9,11,22H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBYLVLXCZSHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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